Methyl 3-acetoxy-2-methylenebutyrate

Description

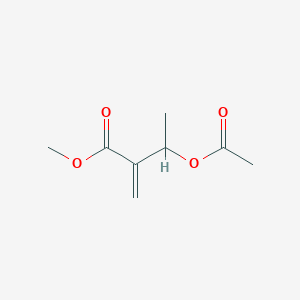

Methyl 3-acetoxy-2-methylenebutyrate (CAS 22787-68-4) is an organic ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure features a butyrate backbone substituted with a methylene group at the C2 position and an acetoxy group at C3 (simplified formula: CC(C(=C)C(=O)OC)OC(=O)C) . This compound is utilized in biochemical research and industrial applications, particularly as a monomer in acrylic polymer synthesis due to its reactive methylene group . It is stored at 4°C to maintain stability .

Properties

IUPAC Name |

methyl 3-acetyloxy-2-methylidenebutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECQPQVWZPJQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408353 | |

| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22787-68-4 | |

| Record name | Methyl 3-acetoxy-2-methylenebutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetoxy-2-methylenebutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylenebutyrate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of methyl 3-acetoxy-2-methylenebutyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetoxy-2-methylenebutyrate undergoes various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form corresponding ketones or aldehydes.

Substitution: The acetoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Hydrolysis: 3-hydroxy-2-methylenebutyrate and acetic acid.

Oxidation: Corresponding ketones or aldehydes.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-acetoxy-2-methylenebutyrate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-acetoxy-2-methylenebutyrate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may interact with biological pathways . The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

(a) Methyl 3-Hydroxy-2-Methylenebutyrate (CAS 18020-65-0)

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Key Differences: Replaces the acetoxy group (C3) with a hydroxyl group, reducing steric bulk and polarity. Classified as an acrylate monomer, highlighting its role in polymerization .

- Reactivity : The hydroxyl group may participate in hydrogen bonding, unlike the acetoxy group, which is more hydrolytically stable .

(b) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

- Molecular Formula : C₁₀H₁₂O₃

- Molecular Weight : 180.20 g/mol

- Key Differences: Contains a methoxybenzoyl moiety instead of a methylenebutyrate backbone. Exhibits distinct solubility in ethanol and requires spectroscopic validation (IR, NMR, MS) for identification .

- Applications : Primarily used in flavorings and fragrances due to its aromatic profile .

Functional Analogues

(a) Methyl Levulinate

(b) Methyl 3-Hydroxybutyrate

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Functions as a chiral building block in pharmaceutical synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-acetoxy-2-methylenebutyrate | 22787-68-4 | C₈H₁₂O₄ | 172.18 | Acetoxy, methylene, ester | Acrylic monomers, flavorings |

| Methyl 3-hydroxy-2-methylenebutyrate | 18020-65-0 | C₆H₁₀O₃ | 130.14 | Hydroxyl, methylene, ester | Polymer synthesis |

| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | Methoxy, benzoate ester | Fragrances, food additives |

| Methyl levulinate | 624-45-3 | C₆H₁₀O₃ | 130.14 | γ-Ketoester | Biofuels, green chemistry |

Reactivity and Stability Insights

- Hydrolysis Sensitivity : The acetoxy group in Methyl 3-acetoxy-2-methylenebutyrate is less prone to hydrolysis than the hydroxyl group in Methyl 3-hydroxy-2-methylenebutyrate, enhancing its shelf life .

- Polymerization Potential: The methylene group enables radical-initiated polymerization, similar to acrylates, whereas saturated esters (e.g., Methyl levulinate) lack this reactivity .

- Thermal Stability : Esters with aromatic groups (e.g., Ethyl 2-methoxybenzoate) exhibit higher thermal stability due to resonance stabilization .

Biological Activity

Methyl 3-acetoxy-2-methylenebutyrate is an organic compound with the molecular formula and a molecular weight of 172.18 g/mol. It is primarily recognized for its potential biological activities and applications in organic synthesis. This compound is synthesized through esterification reactions, commonly involving the reaction of 3-hydroxy-2-methylenebutyrate with acetic anhydride in the presence of a catalyst like pyridine.

Molecular Structure:

- IUPAC Name: Methyl 3-acetyloxy-2-methylidenebutanoate

- CAS Number: 22787-68-4

- InChI Key: RECQPQVWZPJQJO-UHFFFAOYSA-N

Synthesis Methods:

- Esterification Reaction: Involves acetic anhydride and 3-hydroxy-2-methylenebutyrate.

- Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-methylenebutyrate and acetic acid.

- Oxidation and Substitution Reactions: The compound can undergo oxidation to form ketones or aldehydes, and substitution reactions can occur with nucleophiles.

Biological Activity

Methyl 3-acetoxy-2-methylenebutyrate has been the subject of various studies investigating its biological activities, particularly in relation to enzyme interactions and potential therapeutic effects.

The biological activity of methyl 3-acetoxy-2-methylenebutyrate is primarily attributed to its interaction with specific molecular targets within biological pathways. The acetoxy group can hydrolyze, releasing acetic acid and the corresponding alcohol, which may modulate enzyme activities or cellular responses.

Case Studies and Research Findings

-

Antiproliferative Effects:

- A study highlighted the compound's potential to inhibit cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy. The specific mechanisms involved include modulation of cell cycle regulators and apoptosis pathways.

-

Enzyme Interaction Studies:

- Research has indicated that methyl 3-acetoxy-2-methylenebutyrate interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction could lead to altered metabolic pathways that are beneficial in therapeutic contexts.

- Anti-inflammatory Properties:

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.